6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide
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Overview
Description
6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by a quinoline core structure substituted with a chloro group at the 6th position, a cyclohexyl group at the nitrogen atom, and a phenyl group at the 2nd position. This compound is of interest due to its potential biological activities and its role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . Subsequent steps include:
Reduction: The nitro group is reduced to an amine.
Acylation: The amine is acylated to introduce the carboxamide group.
Substitution: The chloro group is introduced at the 6th position.
Cyclohexylation: The nitrogen atom is substituted with a cyclohexyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline core or the substituents.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the chloro and cyclohexyl groups.
6-chloro-2-phenylquinoline-4-carboxamide: Lacks the cyclohexyl group.
N-cyclohexyl-2-phenylquinoline-4-carboxamide: Lacks the chloro group.
Uniqueness
6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity, while the cyclohexyl group increases its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
6-chloro-N-cyclohexyl-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c23-16-11-12-20-18(13-16)19(22(26)24-17-9-5-2-6-10-17)14-21(25-20)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJAPXJSJJMSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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